

discovery and history of 4-(3,5-Dichlorophenyl)piperidine

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Compound of Interest

Compound Name: 4-(3,5-Dichlorophenyl)piperidine

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An In-depth Technical Guide to the Discovery and History of **4-(3,5-Dichlorophenyl)piperidine**

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the landscape of medicinal chemistry.^{[1][2][3]} Its prevalence in numerous FDA-approved drugs and naturally occurring alkaloids underscores its role as a "privileged scaffold," offering a versatile framework for modulating physicochemical properties and achieving desired biological activity.^{[1][3][4]} This guide delves into the history and discovery of a specific, yet crucial, derivative: **4-(3,5-Dichlorophenyl)piperidine**. While the precise moment of its first synthesis is not prominently documented as a landmark discovery, its history is intrinsically linked to the broader evolution of synthetic methodologies for 4-arylpiperidines. This document, intended for researchers, scientists, and drug development professionals, will explore the foundational synthetic strategies that enabled its creation, detail its synthesis, discuss its significance as a versatile chemical intermediate, and outline its role in the development of pharmacologically active agents.

The Genesis of 4-Arylpiperidines: A Synthetic Evolution

The journey to synthesizing molecules like **4-(3,5-Dichlorophenyl)piperidine** is built upon decades of advancements in organic chemistry. The 4-arylpiperidine core is a cornerstone in many pharmaceuticals, and its construction has been a persistent focus of synthetic innovation.

Foundational Strategies: From Piperidones to Piperidines

Historically, one of the most common and robust methods for preparing 4-substituted piperidines begins with a 4-piperidone precursor.^[5] These cyclic ketones provide a reactive handle for introducing the desired aryl group. The synthesis of the 4-piperidone ring itself often relies on classic reactions like the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base.^[5] Once the 4-piperidone is obtained, it can be converted to the corresponding 4-arylpiperidine through various multi-step sequences, often involving the formation of an intermediate that can undergo arylation.

The Advent of Catalytic Hydrogenation

A pivotal advancement in piperidine synthesis was the development of catalytic hydrogenation, which allows for the direct reduction of the aromatic pyridine ring to a saturated piperidine.^{[1][6]} This method is atom-economical and highly effective, though it often requires harsh conditions. Modern catalysis has introduced more sophisticated and milder approaches.

- **Homogeneous Catalysis:** The use of homogeneous catalysts, such as those based on rhodium (Rh) and iridium (Ir), has enabled the asymmetric hydrogenation of pyridinium salts, providing access to chiral piperidine derivatives.^{[7][8][9]} These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.^{[6][10]} The quaternization of the pyridine nitrogen is a key strategy to lower the resonance energy of the ring, making it more susceptible to reduction and preventing catalyst deactivation.^[9]

Modern Era: The Power of Cross-Coupling Reactions

The most direct and versatile methods for creating the C(sp²)-C(sp³) bond between the aryl and piperidine rings involve transition-metal-catalyzed cross-coupling reactions. These techniques, many of which were recognized with the Nobel Prize, have revolutionized drug discovery. For the synthesis of 4-arylpiperidines, several methods are prominent:

- **Suzuki Coupling:** Reacts an organoboron compound (like an arylboronic acid) with an organohalide.
- **Negishi Coupling:** Employs an organozinc reagent with an organohalide.^[11]

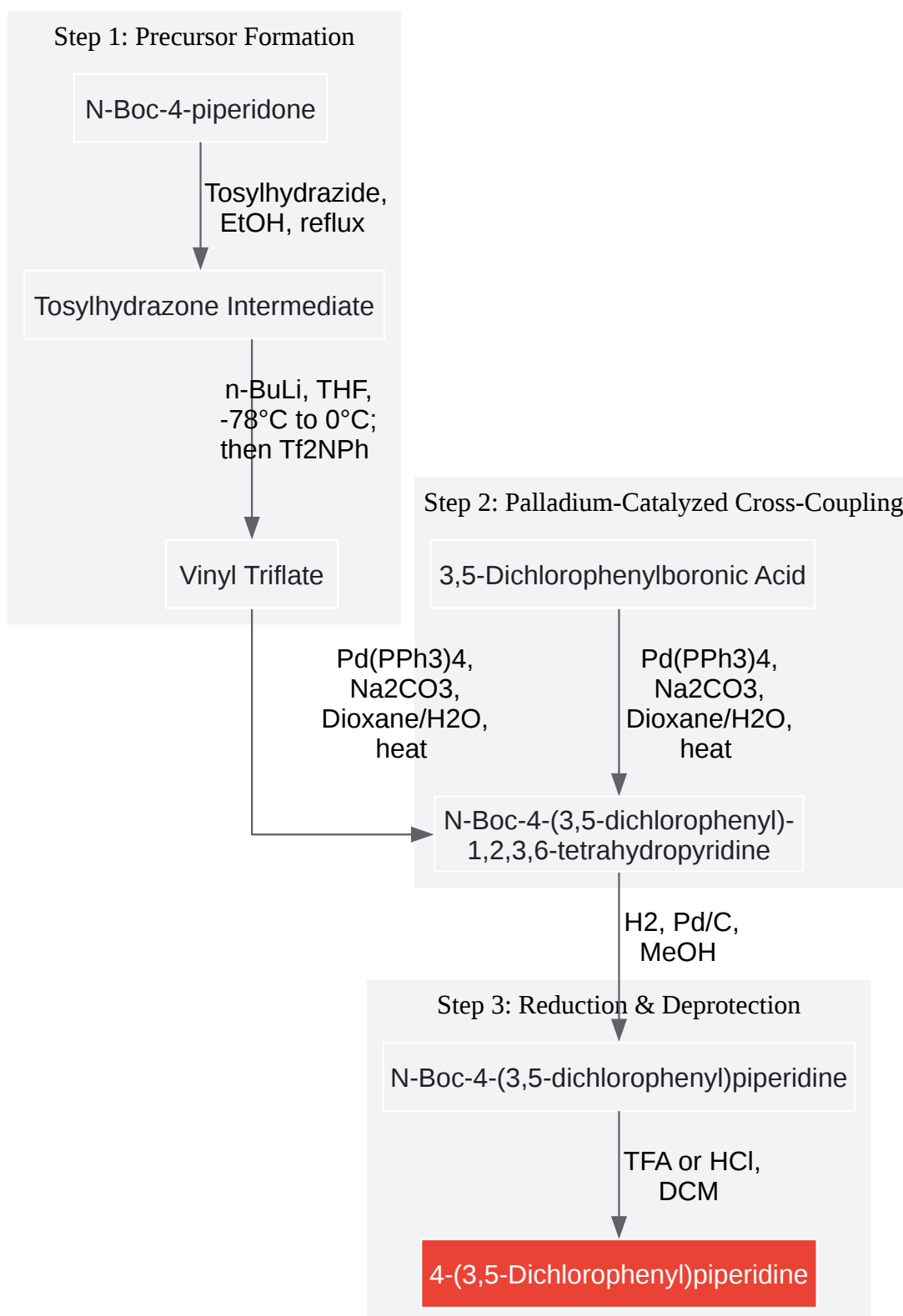
- Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) with an organohalide.

These reactions allow for the direct coupling of a piperidine-derived nucleophile or electrophile with the desired aryl partner, providing a modular and highly efficient route to the target structure.^[11]

Synthesis of 4-(3,5-Dichlorophenyl)piperidine: A Methodological Workflow

While a singular "discovery" paper is elusive, a representative synthesis of **4-(3,5-Dichlorophenyl)piperidine** can be constructed based on the well-established principles of cross-coupling chemistry applied to piperidine precursors. A common and effective strategy begins with commercially available N-protected 4-piperidone.

Diagram: General Synthetic Workflow



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Caption: A representative synthetic pathway to **4-(3,5-Dichlorophenyl)piperidine**.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines a plausible, multi-step synthesis starting from N-Boc-4-piperidone.

Part 1: Synthesis of N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate)

- To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The LDA acts as a strong base to form the kinetically favored enolate.
- Stir the mixture at -78 °C for 1 hour.
- Add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 eq) in one portion. This reagent serves as the triflating agent.
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate intermediate.

Part 2: Suzuki Cross-Coupling

- To a degassed mixture of the vinyl triflate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).[\[12\]](#)
- Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction to room temperature and dilute with water.

- Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude product via flash column chromatography to afford N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine.

Part 3: Reduction and Deprotection

- Dissolve the tetrahydropyridine intermediate (1.0 eq) in methanol and add palladium on carbon (10 wt. % Pd/C).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (as monitored by TLC). This step reduces the double bond.
- Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
- Dissolve the resulting N-Boc protected piperidine in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C and stir at room temperature for 2-4 hours. This acidic condition cleaves the Boc protecting group.
- Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO_3 to neutralize the acid.
- Extract the aqueous layer with DCM. Dry the combined organic layers over MgSO_4 , filter, and concentrate to yield the final product, **4-(3,5-Dichlorophenyl)piperidine**.

A Versatile Scaffold for Drug Discovery

The core structure of **4-(3,5-Dichlorophenyl)piperidine** is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a highly valuable intermediate or building block for creating more complex molecules with tailored pharmacological profiles.

Derivatization and Structure-Activity Relationships (SAR)

The secondary amine of the piperidine ring is a key handle for derivatization, allowing for systematic modification to explore structure-activity relationships (SAR).^{[13][14]}

- **N-Alkylation:** The nitrogen can be readily functionalized via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones.^{[15][16][17]} Reductive amination is often preferred as it is milder and avoids the potential for over-alkylation to form quaternary ammonium salts.^[15]
- **Aryl and Heteroaryl Introduction:** The dichlorophenyl moiety itself is a critical pharmacophoric element. Dichlorinated phenyl rings are common in medicinal chemistry, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. This motif is found in precursors to drugs targeting a range of biological systems.^{[18][19]}

Caption: Key points for derivatization of the 4-arylpiperidine scaffold.

Modification Site	Type of Substitution	General Impact on Activity
Piperidine Nitrogen (N1)	Alkyl chains, Aryl groups, Acyl groups	Modulates solubility, basicity (pKa), metabolic stability, and can introduce new binding interactions.
Aryl Ring (C4)	Halogens (Cl, F), Methoxy, etc.	Influences electronic properties and provides key interactions (hydrophobic, halogen bonds) with the target protein.
Piperidine Ring (C2, C3, C5, C6)	Hydroxyl, Amino, Alkyl groups	Introduces chirality and new hydrogen bonding capabilities; can significantly impact binding affinity and selectivity. ^[20]

Pharmacological Significance and Applications

Derivatives of **4-(3,5-Dichlorophenyl)piperidine** have been investigated for a variety of therapeutic targets. The combination of the piperidine ring and a dichlorinated phenyl group is a

feature of molecules explored as monoamine reuptake inhibitors, kinase inhibitors, and receptor modulators.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Role as a Monoamine Reuptake Inhibitor Precursor

Many central nervous system (CNS) drugs function by inhibiting the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The 4-arylpiperidine scaffold is a classic structure for this class of compounds. The specific substitutions on the aryl ring and the piperidine nitrogen dictate the potency and selectivity for each transporter.

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a standard method for evaluating a compound's ability to inhibit monoamine transporters using a fluorescent substrate in a high-throughput format.[\[24\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against DAT, NET, and SERT.

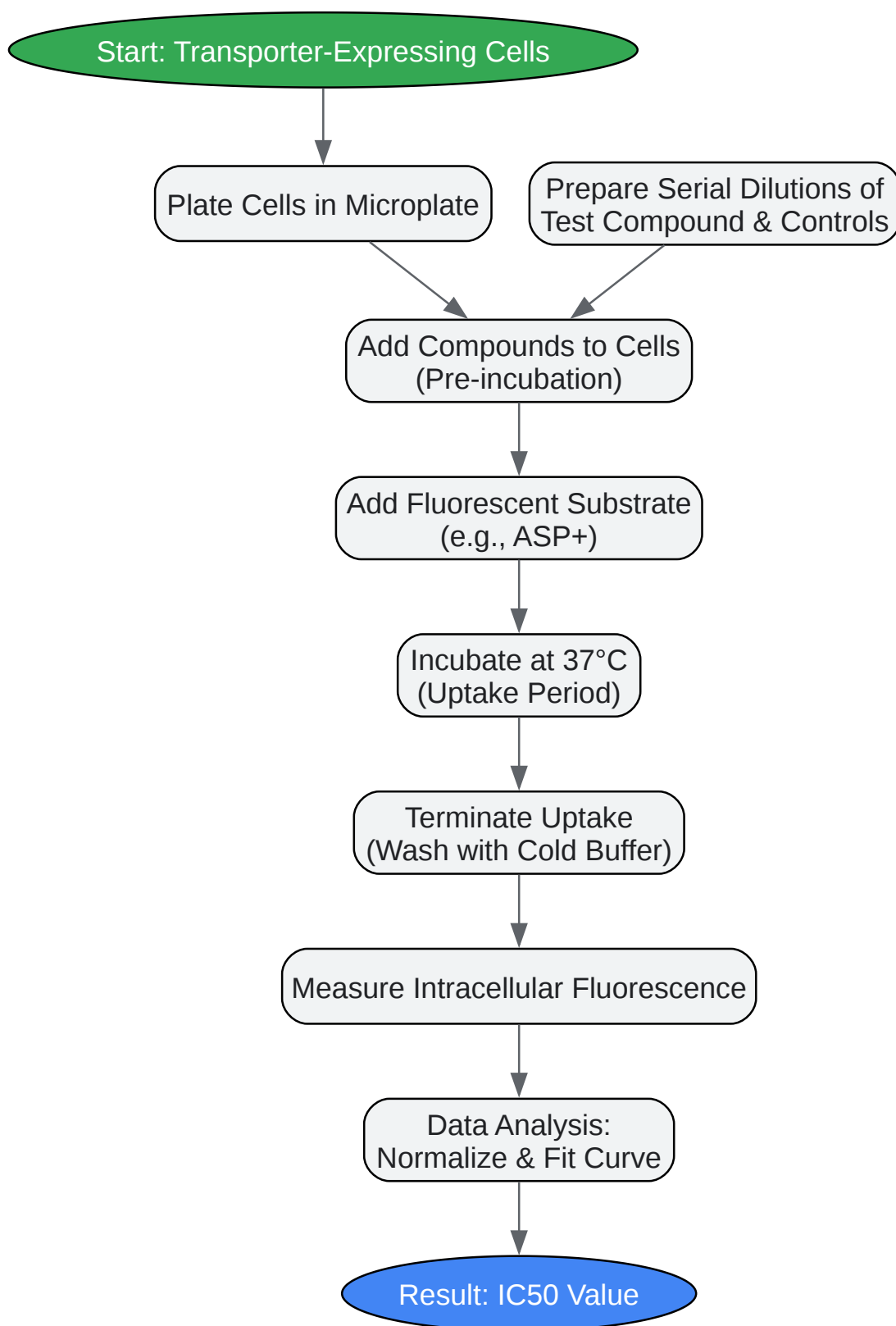
Materials:

- HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescent monoamine transporter substrate (e.g., ASP+).
- Known selective inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT).
- Test compounds dissolved in DMSO.
- 96-well or 384-well black, clear-bottom microplates.
- Fluorescence plate reader.

Procedure:

- **Cell Plating:** Seed the transporter-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.
- **Compound Preparation:** Prepare serial dilutions of the test compounds and known inhibitors in assay buffer. The final DMSO concentration should be kept low (<0.5%) to avoid cell toxicity.
- **Assay Initiation:** Wash the cell monolayers with assay buffer. Add the diluted test compounds or controls to the wells and pre-incubate for 10-20 minutes at 37°C.
- **Substrate Addition:** Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 10 minutes). The optimal time should be determined during assay development to ensure measurements are within the linear uptake range.
- **Termination of Uptake:** Stop the reaction by washing the cells rapidly with ice-cold assay buffer to remove the extracellular fluorescent substrate.
- **Signal Detection:** Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
- **Data Analysis:**
 - Subtract the background fluorescence (from wells with a high concentration of a known inhibitor, representing non-specific uptake).
 - Normalize the data to the vehicle control (100% activity).
 - Plot the percent inhibition versus the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Workflow for Monoamine Reuptake Assay



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Caption: General experimental workflow for in vitro monoamine reuptake inhibition assays.

Conclusion

The story of **4-(3,5-Dichlorophenyl)piperidine** is not one of a single, dramatic discovery, but rather a testament to the incremental and powerful progress of synthetic organic chemistry. Its existence and utility are the direct results of the development of robust and versatile reactions for constructing the 4-arylpiperidine scaffold, particularly through modern cross-coupling techniques. While a simple molecule on its own, it represents a crucial node in the complex web of drug discovery, serving as a foundational building block for a multitude of more elaborate compounds. By providing a rigid scaffold and specific electronic and steric properties, it has enabled researchers to probe biological systems and develop potent and selective agents for a range of therapeutic targets, solidifying the enduring importance of the piperidine ring in medicinal chemistry.

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